molecular formula C9H11NO2S B2581776 (3-Hydroxypyrrolidin-1-yl)(thiophen-2-yl)methanone CAS No. 1339619-34-9

(3-Hydroxypyrrolidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2581776
CAS No.: 1339619-34-9
M. Wt: 197.25
InChI Key: PEKIRRREXNBQOQ-UHFFFAOYSA-N
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Description

(3-Hydroxypyrrolidin-1-yl)(thiophen-2-yl)methanone is a compound that features a pyrrolidine ring substituted with a hydroxyl group and a thiophene ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxypyrrolidin-1-yl)(thiophen-2-yl)methanone can be achieved through several synthetic routes. One common method involves the condensation of a thiophene derivative with a pyrrolidine derivative under specific reaction conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be utilized to synthesize thiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions may vary depending on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: (3-Hydroxypyrrolidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene ring is known for its reactivity in electrophilic substitution reactions, while the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired transformation, with typical conditions including specific temperatures, solvents, and catalysts.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (3-Hydroxypyrrolidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with voltage-gated sodium channels, which can modulate neuronal activity and exhibit anesthetic properties . The hydroxyl group on the pyrrolidine ring may also contribute to the compound’s biological activity by forming hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (3-Hydroxypyrrolidin-1-yl)(thiophen-2-yl)methanone include other thiophene derivatives and pyrrolidine-containing compounds. Examples include (S)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone and ®-3-Hydroxy-pyrrolidin-1-yl-(3-methyl-thiophen-2-yl)-methanone .

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3-hydroxypyrrolidin-1-yl)-thiophen-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-7-3-4-10(6-7)9(12)8-2-1-5-13-8/h1-2,5,7,11H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKIRRREXNBQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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